molecular formula C11H7NO B8618731 Furo[3,2-c]quinoline

Furo[3,2-c]quinoline

Cat. No. B8618731
M. Wt: 169.18 g/mol
InChI Key: DWWHQLSXPSYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180640B2

Procedure details

Using a Dean-Stark apparatus, 4-(3-piperidinyl)-propargyl-aniline (300 mg, 1.40 mmol) and Teoc-protected 5-bromoindole aldehyde (555 mg, 1.50 mmol) were heated at reflux for 8 h with a catalytic amount of p-tolunensulfonic acid monohydrate (15 mg, 0.078 mmol) in 15 mL benzene. The solvent was then removed in vacuo. The reaction mixture was then redissolved in 45 mL acetonitrile (HPLC grade, Aldrich #27071-7). Under nitrogen gas, 540 mg molecular sieves (Aldrich #23,366-8, 4A, activated), 540 mg ytterbium triflate (0.87 mmol) and 405 μL 2,3-dihydrofuran (5.4 mmol) were added sequentially and the resulting mixture was stirred at room temperature for an additional 14 h, at which point TLC (aluminum oxide, basic, J. T. Baker #4467-02, CH2Cl2:MeOH=50:1) indicated completion of the reaction. The reaction mixture was concentrated under vacuum. The mixture was redissolved in CH2Cl2 and 357 mg of 8-[3-(piperidinyl)-propargyl]-2,3,3a,4,5,9b-hexahydro-4-(3- cis- and trans-N-indolyl)-furo[3,2-c]quinoline were obtained in a 3:1 ratio after purification by flash column chromatography using aluminum oxide (Brockmann I, basic, Aldrich #19,944-3, CH2Cl2:MeOH=50:1, 45% yield).
Name
4-(3-piperidinyl)-propargyl-aniline
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
540 mg
Type
reactant
Reaction Step Three
Quantity
405 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]2[CH:16]=[CH:15][C:10](NCC#C)=CC=2)[CH2:2]1.[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.[O:42]1C=C[CH2:44][CH2:43]1.[O-2].[Al+3].[O-2].[O-2].[Al+3]>C1C=CC=CC=1.CO.C(Cl)Cl>[O:42]1[C:4]2[C:3]3[CH:7]=[CH:16][CH:15]=[CH:10][C:2]=3[N:1]=[CH:6][C:5]=2[CH:44]=[CH:43]1 |f:1.2.3.4,6.7.8.9.10|

Inputs

Step One
Name
4-(3-piperidinyl)-propargyl-aniline
Quantity
300 mg
Type
reactant
Smiles
N1CC(CCC1)C1=CC=C(NCC#C)C=C1
Step Two
Name
monohydrate
Quantity
15 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
540 mg
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
Name
Quantity
405 μL
Type
reactant
Smiles
O1CCC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was then redissolved in 45 mL acetonitrile (HPLC grade, Aldrich #27071-7)
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was redissolved in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C=NC=3C=CC=CC3C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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